![molecular formula C16H15F3N2O2S2 B6508260 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-31-4](/img/structure/B6508260.png)
2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: Typically achieved through cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.
Industrial production would likely focus on optimizing these synthetic routes for scalability, yield, and cost-efficiency, often involving robust reaction conditions and catalysts to streamline the process.
Preparation Methods
The synthesis of 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through multi-step organic synthesis techniques. Typically, the synthesis might begin with the functionalization of a thiophene ring, followed by the construction of the pyrimidine ring system. Key reaction conditions involve:
Functionalization of Thiophene Ring
: Nucleophilic substitution or electrophilic aromatic substitution to introduce the isopropylthio group.
Formation of Pyrimidine Ring
: Condensation reactions involving appropriate intermediates to form the pyrimidine-thiophene core.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation
: Oxidative processes might target the sulfur or other reactive sites, using reagents like hydrogen peroxide or peracids.
Reduction
: Reduction of specific groups within the compound using reagents such as lithium aluminum hydride.
Substitution
: Substitution reactions, particularly at the aromatic ring, using halogens or nucleophiles under various conditions.
Common reagents include strong acids, bases, oxidizing agents, and reducing agents. Major products would depend on the specific reactions but could include modified versions of the initial compound with different functional groups or degrees of saturation.
Scientific Research Applications
Chemistry
: Used as an intermediate for the synthesis of other complex organic molecules.
Biology
: Possible applications as a probe or ligand in biological studies due to its unique structure.
Medicine
: Investigated for pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
Mechanism of Action
The compound's effects are exerted through specific interactions with molecular targets, such as enzymes or receptors. The isopropylthio and trifluoromethoxyphenyl groups may interact with hydrophobic or active sites, influencing biological pathways and molecular signaling. The unique structure allows for precise binding and modulation of target activity.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidin-4-ones or similar heterocyclic compounds, 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substituents which confer distinct properties. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones without trifluoromethoxyphenyl group
: These compounds lack the electronic and steric effects provided by the trifluoromethoxy group.
Pyrimidine derivatives with different thiophene substituents
: Variations in the thiophene substituents alter the compound's reactivity and interactions.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c1-9(2)25-15-20-12-7-8-24-13(12)14(22)21(15)10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUORSRSGPRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
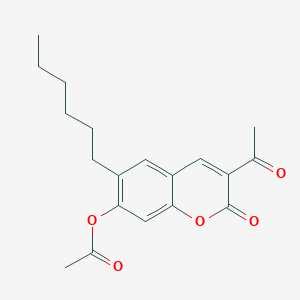
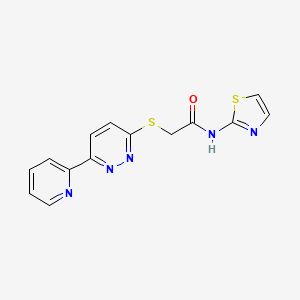
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)
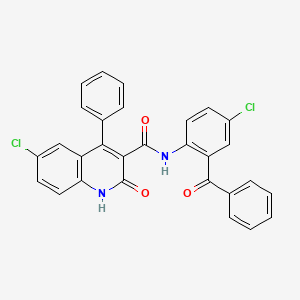
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)
![3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)
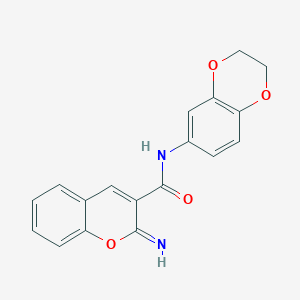
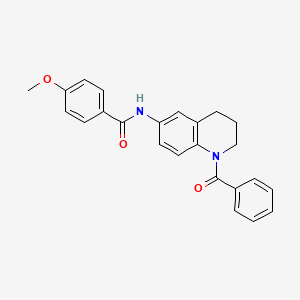
![ethyl 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetate](/img/structure/B6508265.png)
